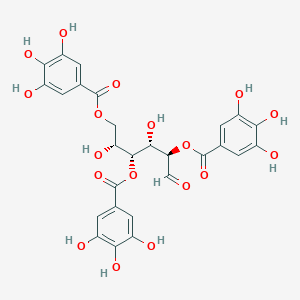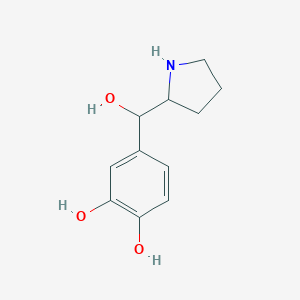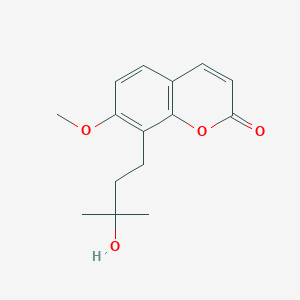
2-(Trimethylsilyl)ethanesulfonyl chloride
Vue d'ensemble
Description
2-(Trimethylsilyl)ethanesulfonyl chloride, also known as SES-Cl, is a chemical compound with the linear formula (CH3)3SiCH2CH2SO2Cl . It has a molecular weight of 200.76 . This compound is used as a reagent for the protection of primary and secondary amines as their sulfonamides, which can be conveniently removed by a fluoride ion .
Synthesis Analysis
SES-Cl can be synthesized from commercially available vinyltrimethylsilane . The process involves the radical addition of sodium bisulfite to the vinyl group, catalyzed by t-butyl perbenzoate, yielding the sulfonate salt which can be directly converted to SES-Cl with phosphorus (V) chloride .Molecular Structure Analysis
The molecular structure of 2-(Trimethylsilyl)ethanesulfonyl chloride is represented by the SMILES stringCSi(C)CCS(Cl)(=O)=O . This indicates that the compound contains a trimethylsilyl group attached to an ethanesulfonyl chloride group. Chemical Reactions Analysis
SES-Cl is involved in various chemical reactions. It is used in nucleophilic substitution for the synthesis of nicotinamine and its analogs, regioselective metal-free oxidative cyclization of sulfonamides, annulation reactions, tin-free radical carbonylation of alkylsulfonyl derivatives, and asymmetric aziridination .Physical And Chemical Properties Analysis
2-(Trimethylsilyl)ethanesulfonyl chloride is a yellow oil at room temperature . It has a boiling point of 60 °C/0.1 mmHg and a density of 1.059 g/mL at 25 °C . The compound is stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Nucleophilic Substitution
2-(Trimethylsilyl)ethanesulfonyl chloride is used as a reactant in nucleophilic substitution reactions . This process involves the replacement of a leaving group by a nucleophile, which is a species with a free pair of electrons.
Synthesis of Nicotinamine and Its Analogs
This compound plays a crucial role in the synthesis of nicotinamine and its analogs . Nicotinamine is a derivative of niacin and serves as a vital component in several biochemical reactions.
Regioselective Metal-Free Oxidative Cyclization of Sulfonamides
It’s used in the regioselective metal-free oxidative cyclization of sulfonamides . This process is essential in the formation of cyclic compounds, which are prevalent in many biologically active molecules.
Annulation Reactions
2-(Trimethylsilyl)ethanesulfonyl chloride is involved in annulation reactions . These reactions are a type of chemical process that results in the formation of a new ring within a molecule.
Tin-Free Radical Carbonylation of Alkylsulfonyl Derivatives
This compound is used in the tin-free radical carbonylation of alkylsulfonyl derivatives . Carbonylation is a process that introduces a carbonyl group into a molecule.
Asymmetric Aziridination
Lastly, it’s used in asymmetric aziridination . Aziridination is a process that introduces an aziridine group, a type of three-membered ring containing nitrogen, into a molecule.
Mécanisme D'action
Target of Action
The primary target of 2-(Trimethylsilyl)ethanesulfonyl chloride, also known as SES-Cl, is amines . It is used for the functionalization and protection of amines .
Mode of Action
SES-Cl interacts with amines to form a sulfonyl protection . This protection can be removed under mild conditions using fluoride ions . The fluoride ions attack the silicon atom, leading to β-elimination .
Biochemical Pathways
SES-Cl is involved in several biochemical transformations. It is used in the synthesis of nicotinamine and its analogs, regioselective metal-free oxidative cyclization of sulfonamides, annulation reactions, tin-free radical carbonylation of alkylsulfonyl derivatives, and asymmetric aziridination .
Pharmacokinetics
It is known that the compound is a distillable liquid with a boiling point of 1468 °C . It has a density of 1.059 g/mL at 25 °C , indicating that it is slightly denser than water. The compound is typically stored at 2-8°C .
Result of Action
The result of the action of SES-Cl is the formation of a sulfonyl protection on amines . Upon deprotection with fluoride, the free amine is supplied along with trimethylsilyl fluoride, sulfur dioxide, and ethylene .
Action Environment
The action of SES-Cl is influenced by environmental factors such as temperature and the presence of other reagents. For instance, the sulfonyl protection is removed under mild conditions using fluoride ions . Additionally, the compound is generally stable under normal conditions but may react vigorously or explosively if mixed with certain ethers in the presence of trace amounts of metal salts .
Safety and Hazards
Orientations Futures
The SES group has been increasingly used to introduce a SES-protected nitrogen into a molecule . These synthetic possibilities allow the rapid production of a broad range of structures . The disappearance of the unwanted isomer means one can prepare disulfide 4 without distilling the original thiolacetate mixture .
Propriétés
IUPAC Name |
2-trimethylsilylethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClO2SSi/c1-10(2,3)5-4-9(6,7)8/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPMCIWDCRGIJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClO2SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431554 | |
| Record name | 2-(Trimethylsilyl)ethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylsilyl)ethanesulfonyl chloride | |
CAS RN |
106018-85-3 | |
| Record name | 2-(Trimethylsilyl)ethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trimethylsilyl)ethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid](/img/structure/B27019.png)






